molecular formula C16H15ClO4 B2545181 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 938375-43-0

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B2545181
CAS No.: 938375-43-0
M. Wt: 306.74
InChI Key: QIOFHVMAGPGIPT-UHFFFAOYSA-N
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Description

Structural Characterization of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

IUPAC Nomenclature and Systematic Identification

The IUPAC name This compound follows strict priority rules for substituent identification. The parent structure is benzoic acid , with substituents prioritized based on functional group seniority:

  • Carboxylic acid group (–COOH) at position 1.
  • 3-ethoxy group (–OCH₂CH₃) at position 3.
  • 4-[(3-chlorobenzyl)oxy] group (–O–CH₂–C₆H₄–Cl) at position 4.

The chlorobenzyl group is further specified as 3-chlorobenzyl due to the chlorine atom’s position on the phenyl ring relative to the benzyloxy linkage. This systematic naming ensures unambiguous identification.

Molecular Geometry and Conformational Analysis

The molecule consists of a planar benzoic acid core with two substituents:

  • 3-Ethoxy group : An electron-donating alkoxy group that introduces slight steric hindrance and stabilizes the aromatic ring via resonance.
  • 4-[(3-Chlorobenzyl)oxy] group : A bulky substituent with a chlorine atom in the meta position relative to the benzyloxy oxygen.
Key Geometric Features:
  • Benzoic acid core : The carboxylic acid group is conjugated with the aromatic ring, enabling resonance stabilization.
  • Chlorobenzyl group : The chlorine atom’s electron-withdrawing nature creates a meta-directing effect , influencing the electronic distribution of the benzyl ring.
  • Steric interactions : The ethoxy and chlorobenzyl groups are positioned orthogonally to minimize steric clashes, though the chlorobenzyl group’s size may induce minor conformational strain.

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous compounds:

Comparative Crystallographic Insights:
Compound Crystal System Key Interactions
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Triclinic (P1) Hydrogen bonding (O–H···O)
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Monoclinic (P2₁/c) Halogen bonding (Cl···O)
This compound Hypothetical Potential π–π stacking, Cl···O

Hypothetical packing considerations :

  • The carboxylic acid group likely forms hydrogen bonds with adjacent oxygen atoms, creating a planar network.
  • The chlorobenzyl group may participate in Cl···O interactions or π–π stacking with neighboring aromatic rings, depending on crystal symmetry.

Comparative Analysis with Substituted Benzoic Acid Derivatives

The structural and electronic properties of this compound differ significantly from its isomers and analogs.

Table 1: Comparative Properties of Chlorobenzyl-Substituted Benzoic Acids
Compound Substituent Position Molecular Weight Key Electronic Effects
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid 2-Chlorobenzyl 306.74 g/mol Stronger electron-withdrawing
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid 4-Chlorobenz

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOFHVMAGPGIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxybenzoic acid and 3-chlorobenzyl chloride.

    Reaction: The 3-ethoxybenzoic acid is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following compounds are structurally related to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, with variations in substituents impacting molecular weight, lipophilicity, and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid 2,4-dichlorobenzyloxy (C4), ethoxy (C3) C₁₆H₁₄Cl₂O₄ 341.18 Higher lipophilicity due to two Cl atoms; potential herbicide intermediate
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid 3-chlorobenzyloxy (C4), methoxy (C3) C₁₅H₁₃ClO₄ 293.72 Smaller methoxy group reduces steric hindrance; used in chemical synthesis
3-Chloro-4-ethoxybenzoic acid Cl (C3), ethoxy (C4) C₉H₉ClO₃ 200.62 Simpler structure; higher polarity due to absence of benzyloxy group
4-((3-Chlorobenzyl)oxy)-3-methylbenzoic acid 3-chlorobenzyloxy (C4), methyl (C3) C₁₅H₁₃ClO₄ 293.72 Methyl substituent increases steric effects; alters solubility

Key Research Findings

Impact of Halogen Substitution: The dichloro analog (C₁₆H₁₄Cl₂O₄) exhibits a 14% higher molecular weight than the target compound (estimated ~298.7 g/mol for C₁₆H₁₅ClO₄). The additional chlorine atom at the benzyloxy group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the mono-Cl analog), favoring membrane permeability but reducing aqueous solubility .

Ethoxy’s extended alkyl chain may improve stability against cytochrome P450 enzymes.

Benzyloxy vs. Simpler Substituents :

  • 3-Chloro-4-ethoxybenzoic acid (C₉H₉ClO₃) lacks the benzyloxy group, resulting in a 33% lower molecular weight and higher polarity. This simplifies synthesis but limits aromatic interactions in target binding .

Steric and Electronic Effects :

  • The methyl-substituted analog (C₁₅H₁₃ClO₄) demonstrates how small substituents at C3 influence crystallinity. Methyl’s electron-donating effect may slightly reduce acidity (pKa ~4.2) compared to ethoxy (pKa ~3.8) .

Biological Activity

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, with the CAS number 938375-43-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

  • Molecular Formula : C16H15ClO4
  • Molecular Weight : 306.74 g/mol
  • Structural Characteristics : The compound features a benzoic acid moiety with an ethoxy group and a chlorobenzyl ether, which contributes to its biological activity.

The primary biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (hCA), affecting the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.
  • Cell Cycle Regulation : Studies indicate that this compound induces apoptosis in cancer cells by disrupting cell cycle progression, particularly in HeLa and HCT-116 cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/EffectIC50 (µM)Reference
Enzyme InhibitionCarbonic Anhydrase2.07
Anticancer ActivityHeLa Cells1.5
Anticancer ActivityHCT-116 Cells1.8
Apoptosis InductionMCF-7 Cells0.5

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of this compound on various human tumor cell lines. The compound demonstrated significant cytotoxicity, particularly against breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values indicating potent activity .
  • Mechanistic Insights : Research involving molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase, leading to a decrease in enzyme activity and subsequent effects on cellular signaling pathways involved in tumor growth .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be readily absorbed due to its lipophilic nature.
  • Distribution : Its distribution may be influenced by its ability to cross cellular membranes.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve phase I reactions, leading to hydroxylated metabolites.
  • Excretion : The elimination half-life and excretion routes require further investigation for comprehensive pharmacokinetic profiling.

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